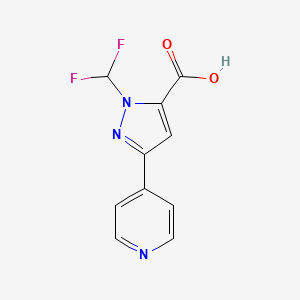

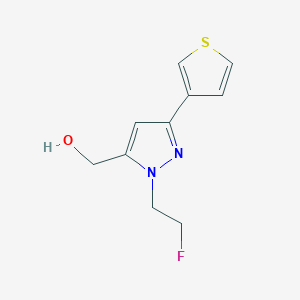

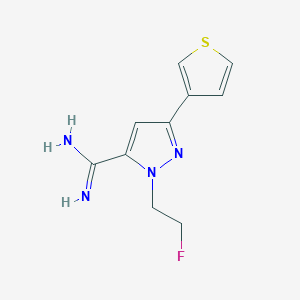

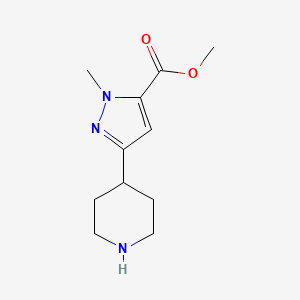

![molecular formula C11H16N4S B1479688 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2098022-52-5](/img/structure/B1479688.png)

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide

Overview

Description

“2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide” is a chemical compound. It is part of the pyrano[2,3-c]pyrazole derivatives, which are structurally diverse and biologically relevant . These compounds have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Synthesis Analysis

The synthesis of pyrano[2,3-c]pyrazole derivatives, including “this compound”, has been a subject of considerable research efforts . The existing body of literature predominantly focuses on achieving high yields and product diversity, often overshadowing the critical importance of sustainability . The synthesis involves the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .Chemical Reactions Analysis

The multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives holds a prominent position due to its efficiency and versatility . The reactions involve strategically functionalized rings and their use in forming various fused systems .Scientific Research Applications

Green Synthesis Methods

Researchers have developed green, solvent-free synthesis methods for the production of pyrazole derivatives, highlighting the environmental benefits of such approaches. The work by Al-Matar et al. (2010) demonstrates the synthesis of pyrano[2,3-c]pyrazoles using a mixture of ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile without the use of solvents, emphasizing the eco-friendly aspect of this synthetic route (Al-Matar et al., 2010).

Cytotoxicity and Antimicrobial Applications

The synthesis of novel pyrazole derivatives and their evaluation for cytotoxic and antimicrobial activities are a significant area of research. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer research (Hassan et al., 2014).

Novel Heterocycles and Synthetic Pathways

The exploration of novel heterocyclic compounds containing the pyrazole unit is another avenue of research. Svetlik and Liptaj (2002) developed new condensed pyrazolo[1,5-e][1,3,5]benzoxadiazocine and bridged 5,11-methano-[1,2,4]triazolo[1,2-c][1,3,4]benzoxadiazepine heterocycles, showing the versatility of pyrazole derivatives in creating complex and potentially biologically active molecules (Svetlik & Liptaj, 2002).

Antibacterial Agents

Research into the development of novel antibacterial agents is crucial due to the rise of antibiotic-resistant bacteria. Bildirici et al. (2018) synthesized a series of tetrasubstituted pyrazole-3-carboxamides and pyrazole-3-carbonyl thioureides, exhibiting pronounced antibacterial activities and presenting a promising avenue for the development of new antibacterial drugs (Bildirici et al., 2018).

Future Directions

The future research directions in the field of pyrano[2,3-c]pyrazole derivatives include the integration of green methodologies, the application of energy-efficient techniques, and the use of benign catalysts and biodegradable composites . The focus is also on water as a renewable and non-toxic medium, and solvent-free conditions .

Mechanism of Action

Target of Action

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Mode of Action

The mode of action of pyrazole derivatives can vary widely depending on their specific structure and functional groups. Some pyrazole derivatives have demonstrated different biological activities .

Biochemical Pathways

Pyrazole derivatives can interact with various biochemical pathways. For example, some fused pyrazoles have demonstrated the capability to potentially inhibit the activity of the human Chk1 kinase enzyme .

Result of Action

The molecular and cellular effects of pyrazole derivatives can include antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, are known to exhibit enzyme inhibition properties, particularly targeting kinases and other regulatory enzymes . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity and affecting downstream biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAP kinase pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery and affecting the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in the production and utilization of metabolic intermediates. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular energy metabolism.

Properties

IUPAC Name |

2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4S/c12-11(13)10-8-6-16-4-3-9(8)14-15(10)5-7-1-2-7/h7H,1-6H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHQYVOPQYGXJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=C3CSCCC3=N2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.